molecular formula C8H5BrN2O2S B15297523 Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

Katalognummer: B15297523
Molekulargewicht: 273.11 g/mol
InChI-Schlüssel: PQCXNAJKICLPPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be synthesized through a series of chemical reactions. One common method involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This reaction typically involves the coupling of methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, can vary depending on the electronic character of the substrates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with (hetero)arylamines can yield methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown potential in inhibiting the growth of certain tumor cells by affecting the cell cycle and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C8H5BrN2O2S

Molekulargewicht

273.11 g/mol

IUPAC-Name

methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C8H5BrN2O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,1H3

InChI-Schlüssel

PQCXNAJKICLPPA-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=NC=CN=C2S1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.